3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione is a chemical compound known for its unique structure and properties. This compound is often studied for its potential applications in various fields, including agriculture, medicine, and industrial chemistry. Its structure includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a dichloroacetyl group, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione typically involves the reaction of dichloroacetyl chloride with a suitable thiazolidine precursor. One common method includes the use of phosphorus pentachloride as a reagent to facilitate the reaction. The reaction is carried out in an oil bath at temperatures between 170-180°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation under reduced pressure to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the dichloroacetyl group under mild conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione involves its interaction with specific molecular targets. In agricultural applications, it induces the activity of detoxifying enzymes such as glutathione S-transferase, catalase, and peroxidase in plants, thereby protecting them from herbicidal damage . In medical research, its dichloroacetyl group can modify the activity of enzymes and proteins, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-(Dichloroacetyl)-2,2,5-trimethyloxazolidine: This compound shares a similar structure but with an oxazolidine ring instead of a thiazolidine ring.
Dichloroacetyl chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Uniqueness
3-(Dichloroacetyl)-2,2,5-trimethyl-1lambda~6~,3-thiazolidine-1,1-dione is unique due to its combination of a thiazolidine ring and a dichloroacetyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a safener in agriculture and its potential antimicrobial properties make it a valuable compound for further research and application .
Properties
CAS No. |
62915-50-8 |
---|---|
Molecular Formula |
C8H13Cl2NO3S |
Molecular Weight |
274.16 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,2,5-trimethyl-1,1-dioxo-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H13Cl2NO3S/c1-5-4-11(7(12)6(9)10)8(2,3)15(5,13)14/h5-6H,4H2,1-3H3 |
InChI Key |
YFDXNVCEZDBIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(S1(=O)=O)(C)C)C(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.